![molecular formula C12H18O3 B13344862 Methyl 3-oxospiro[3.6]decane-1-carboxylate](/img/structure/B13344862.png)
Methyl 3-oxospiro[3.6]decane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-oxospiro[36]decane-1-carboxylate is a spiro compound characterized by a unique bicyclic structure Spiro compounds are known for their twisted structures where two or more rings are linked together by a single common atom This particular compound has a spiro[36]decane framework, which includes a seven-membered ring and a three-membered ring fused together
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxospiro[3.6]decane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexanone derivative with a suitable ester in the presence of a strong base. The reaction proceeds through an intramolecular cyclization, forming the spiro structure. The reaction conditions often require refluxing in an organic solvent such as toluene or xylene, with the addition of a catalytic amount of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 3-oxospiro[3.6]decane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles like alcohols or amines can react with the ester group in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-oxospiro[3.6]decane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of methyl 3-oxospiro[3.6]decane-1-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The spiro structure may also influence the compound’s ability to interact with specific receptors or proteins, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Spiro[3.6]decane: A simpler spiro compound without the functional groups present in methyl 3-oxospiro[3.6]decane-1-carboxylate.
Methyl 3-oxospiro[4.5]decane-2-carboxylate: A similar compound with a different ring size and position of functional groups.
Uniqueness
Methyl 3-oxospiro[36]decane-1-carboxylate is unique due to its specific spiro[36]decane framework combined with the presence of both a ketone and an ester group
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
methyl 3-oxospiro[3.6]decane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-8-10(13)12(9)6-4-2-3-5-7-12/h9H,2-8H2,1H3 |
InChIキー |
NWMHGQPCBAMONG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(=O)C12CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


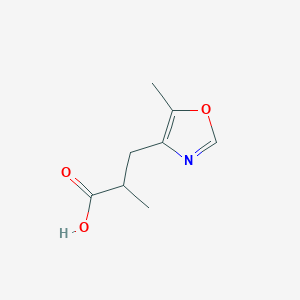
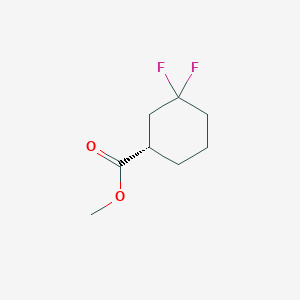
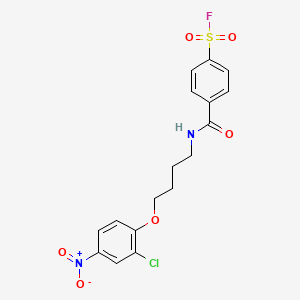


![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid](/img/structure/B13344824.png)
![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)aniline](/img/structure/B13344840.png)
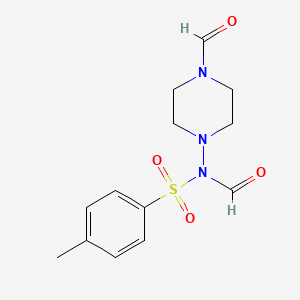
![(3-Phenylbicyclo[1.1.1]pentan-1-yl)hydrazine](/img/structure/B13344846.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B13344848.png)


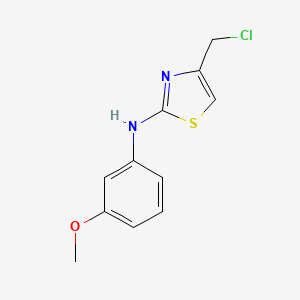
![7-Bromo-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13344875.png)
